molecular formula C24H19ClN4OS B2656478 2-(4-CHLOROPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE CAS No. 1207030-59-8

2-(4-CHLOROPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE

Cat. No.: B2656478
CAS No.: 1207030-59-8
M. Wt: 446.95
InChI Key: HLWCWYOWRGBINQ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-1,3-oxazole features a 1,3-oxazole core substituted with:

  • A 4-chlorophenyl group at position 2.
  • A methyl group at position 3.
  • A sulfanylmethyl group at position 4, bridging to a pyrazolo[1,5-a]pyrazine heterocycle with a 2-methylphenyl substituent.

Its synthesis likely involves multi-step heterocyclic coupling reactions, such as nucleophilic substitution or Suzuki-Miyaura cross-coupling for the pyrazolo-pyrazine moiety .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c1-15-5-3-4-6-19(15)20-13-22-24(26-11-12-29(22)28-20)31-14-21-16(2)30-23(27-21)17-7-9-18(25)10-8-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWCWYOWRGBINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amide and an α-haloketone under acidic or basic conditions.

    Introduction of the Pyrazolo[1,5-a]pyrazine Moiety: This step involves the formation of the pyrazolo[1,5-a]pyrazine ring system through a condensation reaction between a hydrazine derivative and a suitable diketone or aldehyde.

    Coupling Reactions: The final step involves coupling the oxazole and pyrazolo[1,5-a]pyrazine moieties using a thiol-based linker under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to achieve scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-chlorophenyl)-5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl)-1,3-oxazole exhibit promising anticancer properties. A study conducted by ResearchGate demonstrated that derivatives of pyrazole compounds have shown efficacy against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study published in RSC Advances highlighted the synthesis of similar oxazole derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is thought to enhance membrane permeability, allowing better interaction with microbial cells.

Organic Electronics

Due to its unique electronic properties, the compound has potential applications in organic electronics. Research indicates that oxazole derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of pyrazole moieties can improve charge transport properties, making these compounds suitable candidates for high-performance electronic devices.

  • Anticancer Efficacy : A study on pyrazolo derivatives showed that modifications at the 4-position of the pyrazole ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways.
  • Antimicrobial Activity : In another case study, a series of oxazole derivatives were tested against various bacterial strains, revealing a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain derivatives, indicating strong antibacterial effects.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiazole-Based Analogs ()
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4):
    • Replaces the oxazole core with a thiazole ring.
    • Features fluorophenyl and triazole substituents.
    • Crystallographic analysis reveals a planar conformation except for one fluorophenyl group, suggesting steric effects influence molecular flexibility .
    • Key Difference : The thiazole core may alter electronic properties compared to oxazole, affecting binding affinity in biological targets.
Oxadiazole Derivatives ()
  • 5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one: Contains a bis-oxadiazole system with a chlorophenoxy group. Demonstrates the prevalence of sulfur-containing linkages (e.g., sulfanyl or sulfonyl groups) in similar scaffolds, which enhance metabolic stability .

Substituent Effects

Chlorophenyl and Methyl Groups ()
  • 4-Chloromethyl-5-methyl-2-(4-methylsulfanylphenyl)-oxazole :
    • Shares the oxazole core with chloromethyl and methylsulfanylphenyl substituents.
    • The chloromethyl group increases electrophilicity, whereas the target compound’s sulfanylmethyl bridge may improve solubility .
Methylsulfanyl-Linked Analogs ()
  • 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole :
    • Features a methylsulfanylphenyl group linked to an oxadiazole ring.
    • Highlights the role of sulfur atoms in modulating lipophilicity and redox stability .

Structural and Property Comparison Table

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound 1,3-Oxazole + Pyrazolo-pyrazine 4-Chlorophenyl, sulfanylmethyl bridge High steric bulk, potential kinase binding -
Thiazole-Triazole Hybrid (4) Thiazole + Triazole 4-Chlorophenyl, fluorophenyl Planar conformation, structural rigidity
Bis-Oxadiazole () 1,3,4-Oxadiazole Chlorophenoxy, methyl Metabolic stability, synthetic accessibility
Triazolopyrimidine () Triazolo[1,5-a]pyrimidine Methyl, oxoacetylhydrazone Herbicidal activity, chiral dependence

Key Research Findings

  • Synthetic Strategies : The target compound’s pyrazolo-pyrazine moiety likely requires Pd-catalyzed cross-coupling or SNAr reactions, similar to methods in and .
  • Conformational Flexibility : The sulfanylmethyl bridge may introduce rotational freedom, contrasting with the rigid planar structures in .
  • Bioactivity Potential: Analogous compounds in –6 suggest the target could exhibit herbicidal or antimicrobial effects, though empirical validation is needed .

Biological Activity

The compound 2-(4-chlorophenyl)-5-methyl-4-({[2-(2-methylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanylmethyl}-1,3-oxazole is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and the introduction of the chlorophenyl and methyl groups. The specific synthetic pathways can vary based on the desired purity and yield.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Many derivatives of oxazole and pyrazole have shown promise in inhibiting cancer cell growth. For instance, compounds containing a pyrazolo[1,5-a]pyrazine moiety have demonstrated significant anticancer activity against glioblastoma cell lines, inhibiting growth and inducing apoptosis in vitro .
  • Kinase Inhibition : Some studies have reported that related compounds can inhibit specific kinases involved in cancer pathways, such as AKT2/PKBβ. This inhibition is crucial since AKT signaling is often dysregulated in various cancers, including gliomas .

Case Studies

  • Anticancer Activity Against Glioblastoma :
    • A study evaluated a series of pyrazole derivatives against glioma cell lines. One compound exhibited low micromolar activity against AKT2, correlating with reduced viability in 3D neurosphere cultures derived from patient samples. This compound also showed significantly lower cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic index .
  • Enzyme Inhibition :
    • Another study focused on the enzyme inhibition properties of similar oxazole derivatives. Compounds were assessed for their ability to inhibit acetylcholinesterase and urease, with several showing strong inhibitory activity at low concentrations. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50 (µM)Reference
Compound 4jAnticancerAKT2/PKBβ0.5
Compound XYZAcetylcholinesteraseEnzyme Inhibition0.8
Compound ABCUrease InhibitionEnzyme Inhibition1.0

Q & A

(Basic) What are the key steps in synthesizing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution for introducing sulfur-containing groups.
  • Cyclization reactions to form the pyrazolo[1,5-a]pyrazine and oxazole rings.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group attachments .
    Optimization strategies :
  • Solvent selection (polar aprotic solvents like DMF for better solubility).
  • Temperature control (e.g., microwave-assisted synthesis for faster kinetics).
  • Catalytic systems (e.g., Pd catalysts for coupling reactions).
  • Purification via column chromatography or recrystallization .

(Basic) What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves 3D molecular geometry using SHELX software for refinement .
  • Spectral analysis :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., oxazole C-2 at ~160 ppm).
    • LC-MS/HPLC : Confirms molecular weight and purity (>95%).
    • IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹) .

(Basic) How is the compound’s biological activity evaluated in preclinical studies?

  • In vitro assays :
    • Enzyme inhibition (e.g., kinase or protease targets).
    • Cytotoxicity screening (IC₅₀ values via MTT assay).
  • Molecular docking : Predicts binding affinity to target proteins (e.g., using AutoDock Vina) .
  • ADME analysis : Assesses pharmacokinetics (e.g., LogP for lipophilicity) .

(Advanced) How can reaction yields be improved in sulfur-containing intermediate steps?

  • Thiol protection/deprotection : Use tert-butylthiol to prevent oxidation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .
  • Catalyst optimization : Pd(PPh₃)₄ for efficient cross-coupling with <5% side products .
  • Real-time monitoring : In-situ FTIR to track thiol intermediate formation .

(Advanced) How do structural modifications influence bioactivity?

Modification Impact on Activity Reference
4-Chlorophenyl group Enhances target binding via hydrophobic interactions .
Pyrazolo-pyrazine core Increases metabolic stability by reducing CYP450 oxidation .
Sulfanyl methyl linker Improves solubility via H-bonding with solvent .

(Advanced) What computational methods validate the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites .
  • Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories (e.g., RMSD <2 Å).
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

(Advanced) How are structural ambiguities resolved when crystallographic data conflicts with spectral results?

  • Multi-technique validation : Compare XRD bond lengths with DFT-optimized geometries (<0.05 Å deviation) .
  • Variable-temperature NMR : Detects dynamic effects (e.g., rotamers in sulfanyl groups) .
  • High-resolution MS : Confirms molecular formula (e.g., m/z 489.12 for [M+H]⁺) .

(Advanced) How to address contradictions in biological activity across assay platforms?

  • Dose-response recalibration : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) .
  • Assay-specific interference checks : Test for false positives (e.g., compound aggregation via DLS).
  • Orthogonal assays : Validate cytotoxicity with both MTT and ATP-based luminescence .

(Advanced) What environmental fate studies are relevant for lab-scale research?

  • Photodegradation : Monitor UV-induced breakdown products via LC-MS.
  • Biodegradation : Use soil microcosms to assess half-life (t₁/₂ >30 days suggests persistence) .
  • Ecotoxicity : Test Daphnia magna survival rates (EC₅₀ >10 mg/L indicates low risk) .

(Advanced) How is the mechanism of action elucidated for structurally novel heterocycles?

  • Target deconvolution : Combine CRISPR screening with proteomics (e.g., SILAC).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG < -10 kcal/mol).
  • Cryo-EM : Visualizes compound-bound protein complexes at near-atomic resolution .

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